molecular formula C9H12N2 B1314433 1,2,3,4-Tetrahydroisoquinolin-7-amine CAS No. 72299-68-4

1,2,3,4-Tetrahydroisoquinolin-7-amine

Cat. No.: B1314433
CAS No.: 72299-68-4
M. Wt: 148.2 g/mol
InChI Key: VMEDBFRQSKKEEQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-7-amine (CAS 72299-68-4) is a bicyclic amine with a primary amino group at the 7-position of the tetrahydroisoquinoline scaffold. Its molecular formula is C₉H₁₂N₂, and it serves as a key intermediate in synthesizing bioactive molecules, including CNS-targeting agents and antitumor compounds . The hydrochloride salt (CAS 175871-45-1, C₉H₁₃ClN₂) is commercially available, with storage requiring inert atmospheres at 2–8°C .

Preparation Methods

Preparation Methods of 1,2,3,4-Tetrahydroisoquinolin-7-amine

Pictet-Spengler Cyclization Approach

The Pictet-Spengler reaction is a classical and widely used method for synthesizing tetrahydroisoquinoline derivatives, including this compound. This method involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, leading to cyclization and formation of the tetrahydroisoquinoline ring system.

  • Typical Procedure:
    Starting from 2-(3,4-dimethoxyphenyl)ethylamine or related amines, condensation with aldehydes under acidic conditions (e.g., using BF3·OEt2 or HCl in ethanol) promotes cyclization to yield the tetrahydroisoquinoline core.
  • Example:
    The reaction of 2-aminobenzylamine with acetaldehyde under acidic catalysis produces 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a close structural analog, demonstrating the utility of this approach for functionalized derivatives.

Bischler–Napieralski Cyclization

This method involves the cyclodehydration of β-phenylethylamides to isoquinolines or tetrahydroisoquinolines using dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

  • Procedure:
    The amide intermediate is prepared from the corresponding phenylacetic acid derivative and then cyclized under dehydrating conditions to form the isoquinoline ring. Subsequent reduction (e.g., with sodium borohydride) yields the tetrahydroisoquinoline amine.
  • Research Example:
    Conversion of 3-methoxy-phenyl acetic acid to its amide, followed by Bischler–Napieralski cyclization and reduction, afforded N-substituted tetrahydroisoquinoline derivatives, including this compound analogs.

Reduction and Cyclization of N-Acyl Intermediates

Another approach involves the synthesis of N-acylcarbamates or N-acyl intermediates from 2-(3,4-dimethoxyphenyl)ethylamine, followed by reduction and cyclization.

  • Key Steps:
    • Formation of N-acetyl or N-acylcarbamate intermediates.
    • Reduction using diisobutyl aluminum hydride (DIBAL-H) to generate reactive intermediates.
    • Cyclization mediated by Lewis acids such as BF3·OEt2 to form the tetrahydroisoquinoline ring.

Chiral Auxiliary and Pictet-Spengler Condensation

For enantioselective synthesis, chiral auxiliaries can be introduced to control stereochemistry during cyclization.

  • Method:
    Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with n-butyllithium and a chiral sulfinyl reagent forms an intermediate that undergoes Pictet-Spengler condensation with aldehydes in the presence of BF3·OEt2.
  • Outcome:
    This method yields chiral tetrahydroisoquinoline derivatives, such as (+)-salsolidine, demonstrating the synthetic potential for stereoselective preparation.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of tetrahydroisoquinoline derivatives, including this compound.

  • Procedure:
    Heating mixtures of amines and pyrimidine derivatives in ethanol with HCl under microwave conditions (e.g., 90–140 °C) for short durations (15–60 minutes) facilitates rapid cyclization and amination reactions.
  • Advantages:
    This method improves reaction rates and yields, and is useful for preparing functionalized tetrahydroisoquinoline derivatives for medicinal chemistry applications.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Pictet-Spengler Cyclization Aromatic amine + aldehyde, acid catalyst (BF3·OEt2, HCl) Simple, versatile, scalable May require purification steps 60–85%
Bischler–Napieralski Cyclization Amide intermediate, POCl3 or ZnCl2, reduction (NaBH4) Efficient for N-substituted derivatives Requires amide preparation step 50–75%
Reduction of N-Acyl Intermediates N-acylcarbamate, DIBAL-H, BF3·OEt2 Good control over intermediate formation Sensitive reagents, moisture sensitive 55–80%
Chiral Auxiliary Pictet-Spengler n-Butyllithium, chiral sulfinyl reagent, BF3·OEt2 Enantioselective synthesis Multi-step, chiral auxiliary removal 40–70%
Microwave-Assisted Synthesis Amine + pyrimidine derivatives, HCl, ethanol, microwave Rapid, improved yields Requires microwave equipment 60–80%

Detailed Research Findings and Notes

  • The Pictet-Spengler reaction remains the cornerstone for synthesizing this compound and its derivatives due to its straightforward mechanism and adaptability to various substituents.

  • The Bischler–Napieralski cyclization is particularly useful for preparing N-substituted tetrahydroisoquinolines, which can be further functionalized for pharmaceutical applications.

  • The use of Lewis acids such as BF3·OEt2 is critical in promoting cyclization steps, enhancing yields and selectivity.

  • Reduction steps employing reagents like DIBAL-H or NaBH4 are essential for converting intermediates into the tetrahydroisoquinoline core, often performed under anhydrous conditions to prevent side reactions.

  • Microwave-assisted synthesis offers a modern, efficient alternative to traditional heating, reducing reaction times significantly while maintaining or improving yields.

  • Enantioselective synthesis using chiral auxiliaries and catalysts enables access to optically active tetrahydroisoquinoline derivatives, important for biological activity studies.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and selenium dioxide. Major products formed from these reactions include nitrones and decahydroisoquinoline .

Scientific Research Applications

Neuroprotective Properties

1,2,3,4-Tetrahydroisoquinolin-7-amine and its derivatives have been studied for their neuroprotective effects. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit protective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. These compounds help modulate dopamine metabolism and possess anti-addictive properties in models of cocaine self-administration .

Case Study: Neuroprotection in Rodents

A study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline could significantly reduce behavioral syndromes induced by MPTP in rodents. This suggests potential for developing treatments for neurodegenerative diseases like Parkinson's .

Antipsychotic Potential

The compound has shown promise as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various psychiatric disorders. Compounds derived from this compound have been optimized to enhance their oral bioavailability and selectivity over other receptors such as D2. This specificity could lead to new antipsychotic therapies with fewer side effects compared to existing medications .

Case Study: D3 Receptor Antagonism

Research highlighted the design of a series of tetrahydroisoquinoline derivatives that demonstrated high affinity for the D3 receptor while maintaining low interaction with D2 receptors. This selectivity is crucial for minimizing side effects associated with traditional antipsychotics .

Synthesis and Structural Activity Relationships

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce enantiopure forms of this compound. The structural activity relationships (SAR) indicate that modifications to the tetrahydroisoquinoline scaffold can lead to enhanced biological activities against different targets.

Table: Synthetic Methods and Yields

Synthetic MethodYield (%)Reference
Petasis Reaction85–97
One-Pot SynthesisVaries
Asymmetric InductionHigh

Antimicrobial Activities

Research has also indicated that tetrahydroisoquinoline derivatives possess antimicrobial properties. They have been tested against various pathogens and show potential as lead compounds for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that certain derivatives of this compound exhibited significant activity against bacterial strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Positional Isomers

Tetrahydroisoquinolinamines vary in the position of the amino group, leading to distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Key Properties
1,2,3,4-Tetrahydroisoquinolin-6-amine 72299-67-3 C₉H₁₂N₂ Higher lipophilicity due to amine position; used in opioid receptor ligands
1,2,3,4-Tetrahydroisoquinolin-7-amine 72299-68-4 C₉H₁₂N₂ Preferred for CNS drug intermediates due to optimal steric and electronic effects
1,2,3,4-Tetrahydroisoquinolin-8-amine 4WU (PDB ID) C₉H₁₂N₂ Lower metabolic stability compared to 7-isomer; limited commercial availability

Structural Impact: The 7-amino isomer exhibits enhanced hydrogen-bonding capacity in receptor binding compared to the 6- and 8-isomers, influencing CNS activity .

Substituted Derivatives

Substituents on the tetrahydroisoquinoline core significantly alter bioactivity and solubility:

Compound Name CAS Number Substituent Key Findings
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine 14097-40-6 Methyl at C2 Increased metabolic stability; reduced cytotoxicity compared to parent
2-Acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline N/A Acetyl at C2 Enhanced solubility in polar solvents; used in kinase inhibitor synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine 1306603-61-1 Methoxy at C6, C7 Elevated lipophilicity; antitumor activity against breast cancer cell lines
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine N/A Sulfonyl at C2 Improved binding to serotonin receptors; potential antidepressant candidate

Synthesis Notes:

  • Methyl derivatives are synthesized via reductive amination (LiAlH₄/THF, 61% yield) .
  • Acetyl derivatives require Friedel-Crafts acylation, achieving ~70% purity after column chromatography .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • Parent compound (7-amine) : Moderate aqueous solubility (20 mg/mL at pH 7), stable under inert conditions .
  • 6,7-Dimethoxy derivative : Low aqueous solubility but high membrane permeability due to methoxy groups .
  • Hydrochloride salts: Improved solubility (e.g., this compound HCl: 50 mg/mL in water) .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure consisting of a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural features contribute to its reactivity and biological activity.

The biological activity of THIQ is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : THIQ has been shown to inhibit the activity of enzymes such as gamma-glutamyl transpeptidase, which plays a role in glutathione metabolism. This inhibition leads to increased levels of glutathione in dopaminergic structures, potentially offering neuroprotective effects against oxidative stress .
  • Dopamine Receptor Interaction : THIQ derivatives have been studied for their affinity towards dopamine receptors. For instance, compounds based on the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif exhibit selective binding to the D3 receptor, which is implicated in various neuropsychiatric disorders .

Biological Activities

Research has identified several biological activities associated with THIQ:

  • Neuroprotective Effects : THIQ and its derivatives have demonstrated neuroprotective properties in models of neurodegeneration. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to mitigate behavioral syndromes induced by neurotoxins like MPTP .
  • Antioxidant Properties : Both THIQ and its derivatives possess intrinsic antioxidant capabilities. They can inhibit free radical formation and protect against oxidative damage in neuronal cells .
  • Potential Anti-addictive Properties : Some studies suggest that THIQ may have anti-addictive effects, particularly in models involving cocaine self-administration .

Table 1: Summary of Biological Activities of THIQ Derivatives

Compound NameActivity TypeMechanism/TargetReference
1-Methyl-1,2,3,4-TetrahydroisoquinolineNeuroprotectionAntagonizes neurotoxin effects
6-Methoxy-1,2,3,4-Tetrahydroisoquinolin-7-olD3 Receptor SelectivityHigh affinity for D3 receptor
1,2,3,4-TetrahydroisoquinolineAntioxidantInhibits free radical formation
3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acidAnti-Alzheimer'sAmeliorates Aβ42 toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,2,3,4-Tetrahydroisoquinolin-7-amine?

  • Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, LiAlH4 reduction of nitrovinyl intermediates in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) yields ethylamine derivatives with ~60% efficiency . Catalytic hydrogenation using Pd/C and HCl in methanol/ethyl acetate mixtures further purifies intermediates .
  • Key Considerations : Optimize reaction time (e.g., 20 hours for LiAlH4 reduction) and catalyst loading to minimize side products.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Molecular Weight : 148.2 g/mol (C9H12N2) .
  • LogP : 1.82 (indicative of moderate lipophilicity) .
  • Hydrogen Bonding : 2 donors, 2 acceptors; polar surface area 38.05 Ų .
  • Stability : Solid form at room temperature; store under inert gas at 2–8°C .
    • Tools : Use HPLC for purity analysis and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) for structural confirmation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodology :

  • Substitution Patterns : Introduce functional groups (e.g., acetyl, chloro, methyl) at positions 2, 6, or 7 to assess antibacterial/anticancer activity .
  • Biological Assays : Test analogs against Gram-negative/-positive bacteria (MIC assays) or cancer cell lines (MTT assays). For example, acetylated derivatives show enhanced antibacterial activity .
    • Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric effects with activity trends. Use molecular docking to predict binding to targets like topoisomerases .

Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?

  • Case Study : Conflicting data on antibacterial efficacy against Staphylococcus aureus vs. Escherichia coli .
  • Methodology :

  • Orthogonal Assays : Combine MIC assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects.
  • Mechanistic Studies : Evaluate membrane permeability (e.g., via SYTOX Green uptake) or target-specific inhibition (e.g., β-lactamase activity) .
    • Advanced Tools : Use metabolomics to identify off-target effects or resistance mechanisms.

Q. How can synthetic yields be improved for this compound analogs?

  • Optimization Strategies :

  • Solvent Selection : Replace THF with DMF for nitrovinyl reductions to enhance solubility .
  • Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) for hydrogenation steps.
  • Workflow : Employ flow chemistry for continuous synthesis, reducing intermediate degradation .
    • Yield Analysis : Use design-of-experiment (DoE) models to identify critical parameters (e.g., temperature, pressure).

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDBFRQSKKEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468967
Record name 1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72299-68-4
Record name 1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-nitro-1,2,3,4-tetrahydro-isoquinoline (38 g, 0.21 mol) and 10% Pd/C (5 g) in MeOH (400 mL) was stirred under an atmosphere of hydrogen at rt for 16 h and then filtered through Celite. Removal of solvent gave 1,2,3,4-tetrahydroisoquinolin-7-amine as a pink solid in quantitative yield. MS: 149.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Pd/C (1.9 g) was added to a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (19 g; 1 equiv.) in 300 ml of methanol, and the reaction mixture was hydrogenated for 2 hours at 60 PSI. When the conversion was complete, filtration over Celite was carried out, the filter cake was then washed 4 times with methanol, the filtrate was concentrated under reduced pressure, and the residue was taken up in 100 ml of water. The aqueous solution was adjusted to a pH value of 8-9 with potassium hydroxide solution and extracted 3× with chloroform. The combined organic phases were dried over sodium sulfate and reduced under reduced pressure. 1,2,3,4-Tetrahydroisoquinoline-7-amine (9 g; 69.2%) was obtained in the form of a pale-brown solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 150559031
1,2,3,4-Tetrahydroisoquinolin-7-amine
CID 150559031
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CID 150559031
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CID 150559031
CID 150559031
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CID 150559031
CID 150559031
1,2,3,4-Tetrahydroisoquinolin-7-amine
CID 150559031
1,2,3,4-Tetrahydroisoquinolin-7-amine

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